molecular formula C24H17FN2O5S2 B2715317 3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine CAS No. 946301-30-0

3-(benzenesulfonyl)-5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine

Cat. No.: B2715317
CAS No.: 946301-30-0
M. Wt: 496.53
InChI Key: GVJXFJHDJMEFCH-UHFFFAOYSA-N
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Description

3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and benzodioxol moieties.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone can significantly alter its chemical properties, such as its reactivity and binding affinity. This makes it unique compared to its analogs with different substituents.

Properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN2O5S2/c25-15-7-9-16(10-8-15)27-24-23(34(29,30)17-4-2-1-3-5-17)20(26)22(33-24)21(28)14-6-11-18-19(12-14)32-13-31-18/h1-12,27H,13,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXFJHDJMEFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C(S3)NC4=CC=C(C=C4)F)S(=O)(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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